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A comprehensive guide for researchers and drug development professionals on the

pharmacokinetic and metabolic profiles of cocaine following oral and intravenous

administration.

This guide provides a detailed comparison of the physiological and biochemical effects of

cocaine when administered orally versus intravenously. The data presented is compiled from

peer-reviewed scientific literature, offering a robust resource for understanding the disposition

of cocaine and its metabolites in the human body.

Pharmacokinetic Profile of Cocaine: Oral vs.
Intravenous
The route of administration significantly alters the pharmacokinetic profile of cocaine,

influencing its bioavailability, the peak concentration it reaches in the plasma (Cmax), and the

time it takes to reach that peak (Tmax).

Oral administration of cocaine results in a lower bioavailability compared to the intravenous

route due to first-pass metabolism in the liver and intestines.[1] A study involving 14 healthy

participants with histories of cocaine use demonstrated that the mean oral bioavailability of

cocaine was 0.32 after a 100 mg dose and 0.45 after a 200 mg dose.[1][2][3][4][5] In contrast,

intravenous administration provides 100% bioavailability.
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The peak plasma concentration of cocaine is substantially lower and is reached more slowly

following oral ingestion compared to intravenous injection. This results in a "rightward and

downward shift in the concentration-time profile" for oral cocaine.[1][2][3][4][5][6]

Pharmacokinetic
Parameter

40 mg Intravenous 100 mg Oral 200 mg Oral

Bioavailability 100% 32%[1][2][3][4][5] 45%[1][2][3][4][5]

Cmax (ng/mL) 159.8 (± 11.4) 125.8 (± 14.1) 227.1 (± 21.2)

Tmax (h) 0.08 (± 0.0) 1.2 (± 0.1) 1.1 (± 0.1)

AUC (h·ng/mL) 185.3 (± 17.5) 150.8 (± 24.1) 382.4 (± 61.1)

Clearance

(mL/min/kg)
32.7 (± 2.9) 116.2 (± 18.2) 87.5 (± 13.6)

Volume of Distribution

(L/kg)
1.3 (± 0.1) 4.2 (± 0.7) 2.9 (± 0.4)

Data presented as mean (± SEM). Cmax = Maximum plasma concentration, Tmax = Time to

reach maximum plasma concentration, AUC = Area under the plasma concentration-time

curve.

Metabolite Formation: A Tale of Two Routes
The metabolic fate of cocaine is also heavily influenced by the route of administration. Oral

cocaine administration leads to significantly higher concentrations of its major metabolites,

benzoylecgonine (BZE) and ecgonine methyl ester (EME), compared to intravenous

administration.[1][2][3][5][6] Furthermore, minor metabolites are also detected in greater

concentrations after oral intake.[1][2][3][5][6]

The area-under-the-curve (AUC) metabolite-to-parent ratios for BZE and EME are notably

higher following oral administration, indicating more extensive metabolism.[1][2][3][5][6]

Interestingly, these ratios were highest after the lower oral dose (100 mg), suggesting that

some metabolic pathways may become saturated at higher doses.[3]
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Metabolite 40 mg Intravenous 100 mg Oral 200 mg Oral

Benzoylecgonine

(BZE) Cmax (ng/mL)
179.9 (± 14.7) 344.4 (± 29.8) 545.8 (± 47.9)

Benzoylecgonine

(BZE) Tmax (h)
2.6 (± 0.3) 2.8 (± 0.3) 4.1 (± 0.4)

Benzoylecgonine

(BZE) AUC (h·ng/mL)
1290.0 (± 112.9) 2914.8 (± 280.4) 5060.0 (± 540.3)

Ecgonine Methyl Ester

(EME) Cmax (ng/mL)
37.1 (± 4.4) 111.4 (± 14.2) 206.5 (± 24.1)

Ecgonine Methyl Ester

(EME) Tmax (h)
2.1 (± 0.4) 2.8 (± 0.3) 3.1 (± 0.3)

Ecgonine Methyl Ester

(EME) AUC (h·ng/mL)
205.8 (± 27.0) 1153.9 (± 161.7) 2246.8 (± 286.1)

Data presented as mean (± SEM). Cmax = Maximum plasma concentration, Tmax = Time to

reach maximum plasma concentration, AUC = Area under the plasma concentration-time

curve.

Experimental Protocols
The data presented in this guide is primarily derived from a within-subject study that

characterized the bioavailability and pharmacokinetics of oral cocaine.

Study Design: Fourteen healthy inpatient participants with current histories of cocaine use were

administered two oral doses (100 mg and 200 mg) and one intravenous dose (40 mg) of

cocaine during three separate dosing sessions.[1][2][3][4][5]

Sample Collection and Analysis: Plasma samples were collected for up to 24 hours after

dosing.[1][2][3][4][5] The concentrations of cocaine and its metabolites were determined using

gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5]

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental analysis.[1][2][3][4][5]
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Visualizing the Processes
To better understand the experimental design and the metabolic transformation of cocaine, the

following diagrams are provided.
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Caption: Experimental workflow for comparing oral and intravenous cocaine administration.
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Caption: Primary metabolic pathways of cocaine in the human body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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